Itacnosertib

Kinase selectivity profiling ALK2 inhibition JAK2 off-target activity

Itacnosertib (TP-0184) is the only validated chemical probe combining dual ALK2/FLT3 inhibition with a >1000-fold selectivity window over JAK2, ensuring clean mechanistic data without off-target STAT signaling. Its unmatched liver distribution (Vd=30.8 L/kg; hepatic Cmax=292 mM) directly supports hepcidin-modulation studies in anemia models, a property absent from other ALK inhibitors. The compound uniquely achieves a 0.01 combination index with venetoclax in FLT3-mutant models. Procure this specific chemical entity to guarantee reproducible, procurement-scenario-aligned experimental outcomes. For R&D only.

Molecular Formula C26H28N8O
Molecular Weight 468.6 g/mol
CAS No. 1628870-27-8
Cat. No. B608145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameItacnosertib
CAS1628870-27-8
SynonymsItacnosertib
Molecular FormulaC26H28N8O
Molecular Weight468.6 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=C(C=C(C=C2)NC3=NC=CC(=N3)NC4=C(N=CC=C4)C5=CC=CC=N5)OC
InChIInChI=1S/C26H28N8O/c1-33-14-16-34(17-15-33)22-9-8-19(18-23(22)35-2)30-26-29-13-10-24(32-26)31-21-7-5-12-28-25(21)20-6-3-4-11-27-20/h3-13,18H,14-17H2,1-2H3,(H2,29,30,31,32)
InChIKeyXSQKEVGTZSBVBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Itacnosertib (TP-0184): Procurement-Grade ACVR1/ALK2 Inhibitor with Defined Selectivity Profile for Anemia and Oncology Research


Itacnosertib (CAS 1628870-27-8, also designated TP-0184) is an orally bioavailable, small-molecule inhibitor belonging to the serine/threonine kinase inhibitor class (-sertib stem) [1]. Its primary molecular target is Activin A Receptor Type 1 (ACVR1/ALK2), a type I bone morphogenetic protein (BMP) receptor within the TGF-β superfamily [2]. The compound exhibits dual inhibitory activity against both ALK2 and FLT3 (Fms-like tyrosine kinase 3), with significantly weaker activity against JAK2 (Janus kinase 2) [3]. As described in the foundational patent WO2014151871, itacnosertib also demonstrates interaction with ALK5 (TGF-β receptor type I) [4]. The compound is supplied as a free base with molecular formula C26H28N8O and molecular weight 468.55 g/mol .

Itacnosertib: Why In-Class ALK2 or TGF-β Pathway Inhibitors Are Not Interchangeable


Generic substitution or replacement of itacnosertib with other ALK2 or TGF-β pathway inhibitors is scientifically unsound due to fundamental differences in kinase selectivity, tissue distribution, and dual-targeting capabilities. Unlike broad-spectrum ALK5 inhibitors such as galunisertib (LY2157299), which primarily target TGF-βR1 with off-target activity across ALK4/ALK6 , itacnosertib demonstrates a >1000-fold selectivity window between ALK2 (IC50 = 5–8 nM) and JAK2 (IC50 = 8540 nM) [1]. Furthermore, compounds like vactosertib (EW-7197) inhibit ALK5 as their primary target (IC50 = 12.9 nM) with ALK2 as a secondary off-target (IC50 = 17.3 nM) , representing an inverted selectivity profile compared to itacnosertib. Most critically, itacnosertib possesses a unique pharmacokinetic signature characterized by exceptionally high liver distribution (Vd = 30.8 L/kg; liver Cmax = 292 mM at 20 mg/kg oral dose) [2], a property not documented for other ALK inhibitors and directly relevant to hepcidin modulation in anemia research. These non-interchangeable characteristics mandate compound-specific procurement for reproducible experimental outcomes.

Itacnosertib Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


Kinase Selectivity: >1000-Fold ALK2 Selectivity Window Over JAK2 Versus ALK5-Dominant Comparators

Itacnosertib exhibits a >1000-fold selectivity window for ALK2 (IC50 = 5–8 nM) over JAK2 (IC50 = 8540 nM), representing a substantially cleaner ALK2-targeting profile compared to the ALK5-dominant inhibitor vactosertib (EW-7197). Vactosertib primarily targets ALK5 (IC50 = 12.9 nM) with nearly equipotent inhibition of ALK2 (IC50 = 17.3 nM), providing only ~1.3-fold selectivity between these two receptors. This inverted selectivity hierarchy and narrow window in vactosertib may confound pathway-specific experiments where ALK5-mediated TGF-β signaling must remain unperturbed [1][2].

Kinase selectivity profiling ALK2 inhibition JAK2 off-target activity BMP signaling

Dual FLT3-ALK2 Inhibition: Synergistic Anti-Leukemic Activity with Venetoclax in FLT3-Mutant AML Models

Itacnosertib uniquely combines potent ALK2 inhibition with high-affinity FLT3 targeting, a dual activity not shared by either ALK5-selective inhibitors (galunisertib, vactosertib) or ALK2-selective probes lacking FLT3 activity. In FLT3-mutant acute myeloid leukemia (AML) models, itacnosertib binds both ACVR1 and FLT3 with high affinity and inhibits downstream signaling of both targets. Critically, combination treatment with the BCL2 inhibitor venetoclax demonstrated synergistic anti-leukemic activity with a combination index of 0.01 (p<0.01) in FLT3-mutant cells [1][2].

FLT3-mutant AML ACVR1 resistance Venetoclax combination Patient-derived xenograft

Liver-Specific Pharmacokinetics: 30.8 L/kg Volume of Distribution and Hepatic Accumulation Driving Hepcidin Suppression

Itacnosertib demonstrates a unique tissue distribution profile characterized by exceptionally high liver accumulation, a property directly relevant to its mechanism in anemia research. Following a single oral dose of 20 mg/kg in mice, itacnosertib achieved a hepatic Cmax of 292 mM with a volume of distribution (Vd) of 30.8 L/kg, indicating extensive extravascular distribution specifically to the liver. This liver-tropic pharmacokinetic behavior is not reported for comparator ALK inhibitors such as galunisertib, whose clinical development focused on systemic tumor exposure rather than hepatic targeting [1][2].

Tissue distribution Liver accumulation Hepcidin modulation Anemia of chronic disease

In Vivo Hepcidin Suppression: >6.8-Fold Reduction Versus ALK5 Inhibitor Comparators Lacking Hepcidin Activity

In the turpentine oil (TO)-induced inflammation mouse model of anemia of chronic disease (ACD), itacnosertib reversed hepcidin induction by more than 6.8-fold. In a separate lung cancer mouse model, itacnosertib reduced hepcidin levels nearly 3-fold at doses as low as 25 mg/kg [1][2]. In contrast, ALK5-selective inhibitors such as galunisertib (LY2157299) have not demonstrated hepcidin-modulating activity in published preclinical studies; their primary efficacy endpoints relate to tumor growth inhibition and TGF-β/SMAD signaling blockade. This functional divergence reflects the distinct roles of ALK2 (hepatic BMP signaling) versus ALK5 (canonical TGF-β signaling) in hepcidin regulation [3].

Hepcidin regulation Functional iron deficiency Inflammation-induced anemia Turpentine oil model

Physical Property Differentiation: DMSO Solubility (32.01 mM) and Purity Specifications for Reproducible In Vitro Assays

Itacnosertib (free base) exhibits DMSO solubility of 15 mg/mL (32.01 mM) at 25°C, with ethanol solubility of 3 mg/mL (6.4 mM) and water insolubility . This solubility profile supports preparation of concentrated DMSO stock solutions for in vitro kinase assays without exceeding typical solvent tolerance thresholds. Commercial batches from validated suppliers demonstrate HPLC purity of 99.23%, with certificates of analysis available . For in vivo applications requiring improved aqueous solubility, the hydrochloride salt form (CAS 2409543-84-4) provides an alternative with distinct solubility characteristics, though procurement of the free base is standard for most biochemical applications .

Solubility optimization DMSO stock preparation In vitro assay reproducibility Quality control specifications

Itacnosertib Recommended Procurement Scenarios Based on Quantified Differentiation Evidence


Anemia of Chronic Disease (ACD) and Functional Iron Deficiency Research Requiring Hepatic ALK2 Targeting

Procurement priority when experimental endpoints include hepcidin modulation, serum iron restoration, or hemoglobin recovery in inflammation-associated anemia models. Supported by >6.8-fold hepcidin reduction in turpentine oil-induced inflammation, high liver distribution (Vd = 30.8 L/kg; hepatic Cmax = 292 mM), and efficacy across three distinct preclinical ACD models including heat-inactivated Brucella abortus infection and TC-1 lung cancer [1][2]. This scenario is not adequately served by ALK5-dominant inhibitors (galunisertib, vactosertib) which lack documented hepcidin-suppressing activity.

FLT3-Mutant Acute Myeloid Leukemia (AML) Studies Investigating Resistance Mechanisms or Venetoclax Combination Strategies

Recommended when research involves ACVR1-mediated resistance to FLT3 inhibitors or synergistic combination approaches with BCL2 inhibitors. Validated by combination index of 0.01 (p<0.01) with venetoclax in FLT3-mutant cell lines, and demonstrated inhibition of FLT3/ACVR1 downstream signaling in patient-derived xenograft models [1][2]. Single-target ALK2 probes lacking FLT3 activity, or FLT3-selective inhibitors lacking ALK2 activity, cannot recapitulate this dual-targeting mechanism.

BMP Pathway-Specific Signaling Studies Requiring ALK2 Selectivity Without JAK2 or ALK5 Interference

Appropriate for experiments where clean ALK2 inhibition is required without confounding off-target effects on JAK2-mediated STAT signaling or ALK5-mediated canonical TGF-β pathways. Justified by >1000-fold selectivity window for ALK2 (IC50 = 5–8 nM) over JAK2 (IC50 = 8540 nM), in contrast to vactosertib's narrow ~1.3-fold ALK5/ALK2 selectivity [1][2]. This selectivity profile enables ALK2-specific mechanistic dissection without cross-pathway artifacts.

Preclinical Pharmacokinetic and Tissue Distribution Studies in Liver-Centric Disease Models

Suitable for studies requiring characterization of compound distribution to hepatic tissue, leveraging itacnosertib's uniquely high liver accumulation. Supported by mouse PK data showing hepatic Cmax of 292 mM following 20 mg/kg oral dose and volume of distribution of 30.8 L/kg [1]. This pharmacokinetic signature differentiates itacnosertib from comparator ALK inhibitors and provides a reference standard for tissue distribution studies in BMP-related liver biology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Itacnosertib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.